4-methyl-5-phenyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-methyl-5-phenyl-2H-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-9(11-12-10-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGNPBISACKTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480473 | |
| Record name | 4-Methyl-5-phenyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55324-06-6 | |
| Record name | 4-Methyl-5-phenyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
While the search results do not provide specific case studies or data tables focusing solely on the applications of "4-methyl-5-phenyl-1H-1,2,3-triazole," they do offer information regarding triazoles and their derivatives, which can be helpful in understanding the potential applications of this compound.
Triazoles: An Overview
Triazoles are nitrogen-containing heterocyclic compounds with significant pharmacological applications . They exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . These structures can accommodate a variety of substituents, allowing for the creation of diverse bioactive molecules . Triazoles and their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant properties . They are also valuable in organocatalysis, agrochemicals, and materials science .
Therapeutic Applications of Triazoles
The presence of three nitrogen atoms in triazole structures allows for structural modification, leading to novel agents with therapeutic potential . Triazoles play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress .
- 1,2,3-Triazoles: Bioactive molecules with a 1,2,3-triazole core have antibacterial (e.g., cefatrizine), antifungal, herbicide, anticancer (e.g., carboxyamidotriazole or CAI), protease inhibitory, and antituberculosis activities . Novel 1,2,3-triazoles have been synthesized to discover new modes of action . Combined 1,2,3-triazole and tetrazole moieties have been found to inhibit the main protease of SARS-CoV-2, indicating potential therapeutic applications for COVID-19 .
- 1,2,4-Triazoles: Many 1,2,4-triazole-derived drugs are used as antifungal, herbicidal, antiviral, and catalase inhibitors . Mefentrifluconazole has been introduced as an effective fungicide . Several 1,2,4-triazoles are potent against Middle East respiratory syndrome coronavirus (MERS-CoV) helicase .
Interactions with Blood Proteins
Spectroscopic, molecular simulation, proteomics, and bioinformatics techniques have been used to investigate the interactions of triazoles with high-abundance blood proteins and identify low-abundance proteins . Studies show that there is strong binding of triazoles to human serum albumin/HIgG, with hydrophobic interaction playing a main role in the system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical properties of 1,2,3-triazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating vs.
- Hybrid Structures : Incorporation of thiazole or pyrazole rings (e.g., 4-(5-CF₃-pyrazol-4-yl)-1H-triazole ) enhances pharmacological diversity but complicates synthesis due to steric and electronic challenges .
Anticancer Activity:
- The 4-cyano-5-(4-nitrophenyl)-1H-triazole derivative exhibits potent HER2 kinase inhibition (IC₅₀ = 6.6 µM), attributed to the electron-withdrawing nitro and cyano groups enhancing target binding . In contrast, 4-methyl-5-phenyl-1H-1,2,3-triazole shows moderate activity, likely due to the absence of strong electron-withdrawing substituents .
Antimicrobial Activity:
- Chloro and bromo derivatives (e.g., 4-(4-ClPh)-thiazole-triazole hybrids ) demonstrate broad-spectrum antimicrobial effects, with halogen atoms facilitating hydrophobic interactions in bacterial membranes . The methyl and phenyl substituents in the target compound contribute to similar activity but with reduced potency .
Anti-inflammatory and Antioxidant Effects:
- Ferrocene-triazole hybrids (e.g., X4 in ) show dual anti-inflammatory and antioxidant effects, leveraging the redox activity of ferrocene. The target compound lacks such metal coordination sites, limiting its utility in these applications .
Preparation Methods
Reaction Mechanism and Conditions
A one-pot synthesis involving tosyl azide, primary amines, and 1,3-dicarbonyl compounds offers a direct route to 1,4,5-trisubstituted triazoles. For 4-methyl-5-phenyl-1H-1,2,3-triazole, phenylacetylene-derived amines and methyl-substituted 1,3-diketones are ideal precursors. The reaction proceeds via a [3+2] cycloaddition between in situ-generated diazo intermediates and enolized dicarbonyl species, facilitated by acetic acid in dichloromethane (DCM) at 90°C for 24 hours.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach
Substrate Design and Synthesis
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. To access 4-methyl-5-phenyl-1H-1,2,3-triazole, phenylacetylene reacts with sodium azide and methyl iodide under copper(I) iodide catalysis, yielding 1-methyl-4-phenyl-1H-1,2,3-triazole. Subsequent formylation and oxidation introduce the 5-carboxylic acid group, which is reduced to a methyl substituent.
Stereochemical Control and Efficiency
This method achieves high stereoselectivity (>95%) due to the rigid transition state in CuAAC. The overall yield for the multi-step sequence is reported as "good" (70–80%), though exact figures for the final reduction step remain unspecified.
Phosphonate-Mediated Synthesis Using β-Ketophosphonates
Reaction Dynamics
A novel approach employs β-ketophosphonates and aryl azides in the presence of cesium carbonate. The phosphonate group directs regioselectivity, favoring 4-methyl substitution via a HWE-type elimination. For example, methyl-substituted β-ketophosphonates react with phenyl azides to yield 4-methyl-5-phenyl-1H-1,2,3-triazole in 77–99% yields.
Solvent and Base Effects
Optimal conditions use tetrahydrofuran (THF) at room temperature with Cs₂CO₃, which stabilizes the Z-enolate intermediate. Bulky substituents on the β-ketophosphonate (e.g., t-butyl) reduce reaction rates but enhance selectivity for the 4-position.
Comparative Analysis of Synthetic Methods
Cost and Scalability
- Cycloaddition : Cost-effective but requires toxic tosyl azide.
- CuAAC : Scalable for industrial use but involves multi-step purification.
- Phosphonate : High yields but relies on expensive β-ketophosphonates.
Q & A
Q. How can the synthesis of 4-methyl-5-phenyl-1H-1,2,3-triazole derivatives be optimized using copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
- Methodological Answer: Optimal synthesis involves Cu(I) catalysts (e.g., copper sulfate) with sodium ascorbate as a reducing agent in a THF/water solvent system at 50–100°C for 16 hours. Reaction yields (~60–96%) depend on precursor purity, catalyst loading, and temperature control. Post-reaction purification via column chromatography or crystallization ensures product integrity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing 4-methyl-5-phenyl-1H-1,2,3-triazole derivatives?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assigns protons (e.g., δ 7.05–7.67 ppm for aromatic protons) and functional groups (e.g., methyl groups at δ 1.86 ppm) .
- X-ray Crystallography: Resolves molecular geometry (e.g., bond angles, torsion angles) and packing motifs. SHELXL refinement (R factor < 0.1) is standard for small-molecule structures .
- Mass Spectrometry (MS): Confirms molecular weight via high-resolution data (e.g., [M+H]+ peaks) .
Q. How are reaction conditions tailored to avoid side products during triazole formation?
- Methodological Answer: Control of pH (e.g., glacial acetic acid in ethanol), stoichiometric ratios (1:1 for azide-alkyne precursors), and inert atmospheres minimizes undesired byproducts. TLC monitoring ensures reaction completion before workup .
Advanced Research Questions
Q. How do computational methods like CASPT2 and CASSCF elucidate photolysis mechanisms in 1H-1,2,3-triazole derivatives?
- Methodological Answer: Multiconfigurational calculations map potential energy surfaces and non-adiabatic transitions between excited states. For 4-methyl-5-phenyl-1H-1,2,3-triazole, CASPT2 identifies conical intersections between S₁ (ππ*) and S₂ (nπ*) states, explaining ultrafast relaxation pathways observed in photolysis studies .
Q. What strategies resolve data contradictions in crystallographic refinement of triazole-containing compounds using SHELX?
- Methodological Answer:
Q. How do substituent variations (e.g., sulfonyl vs. carbonyl linkages) impact biological specificity in triazole analogs?
- Methodological Answer: Comparative SAR studies reveal sulfonyl linkages enhance target specificity (e.g., kinase inhibition) due to stronger hydrogen bonding and steric effects. In contrast, carbonyl amide linkages increase potency but reduce selectivity, as seen in high-throughput screening assays .
Q. What synthetic routes enable the incorporation of fluorinated or trifluoromethyl groups into triazole scaffolds?
- Methodological Answer:
Q. How are non-adiabatic molecular dynamics (NAMD) simulations applied to study triazole photostability?
- Methodological Answer: NAMD trajectories (∼1 ps scale) track intersystem crossing (ISC) rates and excited-state lifetimes. For 4-methyl-5-phenyl-1H-1,2,3-triazole, simulations predict ISC timescales < 100 fs, correlating with experimental UV-vis transient absorption data .
Data Analysis & Error Handling
Q. How should researchers address discrepancies between experimental and calculated elemental analysis data?
Q. What statistical approaches mitigate errors in crystallographic data reduction?
- Methodological Answer:
UseSADABSorSAINTfor absorption corrections. Apply Bayesian inference (e.g.,BayesCC) to improve weak reflection accuracy. Outlier rejection follows Hamilton R-factor ratios (α = 0.01) .
Structural & Mechanistic Insights
Q. Why do 1H-1,2,3-triazole derivatives exhibit diverse biological activities despite structural similarity?
Q. How do specific-base catalysts influence triazole ring rearrangements?
- Methodological Answer:
Aqueous KOH (10%) in ethanol promotes ring-opening via deprotonation at N2, followed by re-closure to form regioisomers. Reaction progress is monitored via TLC (Rf shifts) and quenched at 90% conversion to isolate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
